1-(4-Chlorophenyl)cyclopropane-1-carboximidamide
CAS No.: 763909-14-4
Cat. No.: VC16165171
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 763909-14-4 |
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Molecular Formula | C10H11ClN2 |
Molecular Weight | 194.66 g/mol |
IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carboximidamide |
Standard InChI | InChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13) |
Standard InChI Key | ZFODIMWFQJDACW-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CC=C(C=C2)Cl)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a cyclopropane ring, a highly strained carbon framework that imposes significant bond angle distortion (60° vs. the tetrahedral 109.5°). This strain confers unique reactivity, enabling participation in ring-opening reactions and serving as a conformational restraint in drug design . The 4-chlorophenyl group attached to the cyclopropane ring introduces aromaticity and electron-withdrawing effects, while the carboximidamide group () offers hydrogen-bonding capability and nucleophilic reactivity .
Stereoelectronic Effects
The cyclopropane ring’s sp³-hybridized carbons create bent bonds, resulting in increased s-character and enhanced σ-acceptor capacity. This electronic profile facilitates interactions with biological targets, such as enzymes or receptors, where precise spatial alignment is critical .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of cyclopropane derivatives typically involves [2+1] cycloadditions or alkylation reactions. A widely applicable method for analogous compounds, such as 1-phenylcyclopropane carboxamides, employs α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane (Scheme 1) .
Scheme 1: General Synthesis of Cyclopropane Carboxylic Acid Derivatives
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α-Alkylation:
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Hydrolysis:
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Amide Coupling:
For 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide, the nitrile intermediate could undergo partial hydrolysis to the carboximidamide via controlled reaction conditions, though specific protocols require further elaboration .
Optimization of Reaction Conditions
Key parameters influencing cyclopropanation yields include:
Parameter | Optimal Condition | Yield Improvement |
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Base | NaOH | 85% |
Temperature | 60°C | +40% vs. 100°C |
Solvent | DMF | Faster kinetics |
Substituting KOH or Na₂CO₃ for NaOH reduced yields to <50%, underscoring the base’s critical role in deprotonating the acetonitrile precursor .
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Features | Biological Activity |
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1-(4-Chlorophenyl)cyclopropane-1-carboximidamide | Chlorophenyl, carboximidamide | Antiproliferative (U937) | |
1-(4-Fluorophenyl)cyclopropane-1-carboxamide | Fluorine substitution, carboxamide | Moderate activity (IC₅₀: 35 μM) | |
1-Phenylcyclopropane-1-carboxylic acid | Carboxylic acid, no halogen | Inactive |
The table highlights the necessity of both halogenation and the carboximidamide group for biological efficacy .
Challenges and Future Directions
Current limitations include the lack of in vivo studies and detailed pharmacokinetic data. Future research should prioritize:
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Synthetic Scalability: Developing one-pot methodologies to streamline carboximidamide formation.
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Target Identification: Proteomic studies to identify binding partners in leukemia cells.
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Derivatization: Exploring substitutions (e.g., bromine, methyl) to optimize potency and solubility.
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